
Gadoleic acid
Overview
Description
Gadoleic acid, also known as cis-9-eicosenoic acid, is an unsaturated fatty acid with the molecular formula C20H38O2. It is a prominent component of some fish oils, including cod liver oil. The name “gadoleic” is derived from the genus for cod (Gadus) and the Latin word “oleum” (oil). This compound is one of several eicosenoic acids, which are characterized by having a 20-carbon chain with a single double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadoleic acid can be synthesized through various methods. One common approach involves the asymmetric reduction of intermediate compounds such as 3-hydroxy-5-oxo-6-heptenoic acid ester derivatives. This process includes alkali hydrolysis and subsequent purification steps to obtain high-quality this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as fish oils. The oil is subjected to processes like saponification, followed by purification techniques such as distillation and crystallization to isolate the fatty acid .
Chemical Reactions Analysis
Types of Reactions: Gadoleic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bond in this compound can be reduced to form saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides and amines are often used for amidation reactions.
Major Products:
Oxidation: Hydroperoxides and secondary alcohols.
Reduction: Saturated fatty acids like eicosanoic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Nutritional Applications
Gadoleic acid is primarily found in certain plant oils, particularly jojoba oil, where it constitutes a significant portion of the fatty acid profile. Studies indicate that this compound contributes to the nutritional value of these oils, impacting human health positively.
- Jojoba Oil Composition : In elite jojoba lines, this compound was found to make up 67.85% to 75.50% of the oil's composition, significantly higher than other fatty acids like erucic and oleic acids . This high concentration suggests that jojoba oil could be a valuable source of this compound for dietary supplementation.
- Health Benefits : Research has shown that long-chain monounsaturated fatty acids, including this compound, can improve endothelial function and reduce cardiovascular risk factors. A study involving both mice and humans demonstrated that supplementation with oils rich in this compound led to significant improvements in endothelial function and reductions in inflammatory markers associated with cardiovascular diseases .
Health Research Insights
This compound's role in health has been explored through various studies that highlight its potential benefits:
- Cardiovascular Health : A double-blind, randomized controlled trial indicated that supplementation with this compound improved endothelial function and reduced trimethylamine-N-oxide levels, a marker linked to coronary artery disease . The findings suggest that this compound may play a protective role against cardiovascular conditions.
- Cancer Risk Reduction : Epidemiological studies have suggested that dietary patterns rich in long-chain monounsaturated fatty acids like this compound are inversely associated with colorectal cancer risk. Increased intake of these fatty acids may correlate with lower cancer incidence .
Industrial Applications
Beyond nutritional benefits, this compound is also utilized in various industrial applications:
- Cosmetic Industry : Due to its emollient properties, this compound is incorporated into cosmetic formulations. Its ability to enhance skin hydration makes it a desirable ingredient in lotions and creams.
- Biodegradable Lubricants : this compound can be used as a base for developing biodegradable lubricants. Its favorable viscosity characteristics contribute to the performance of these eco-friendly products.
Case Study 1: Jojoba Oil Utilization
A study evaluated the chemical composition of jojoba oil from different genotypes. This compound was consistently identified as a major component, suggesting its potential for enhancing the nutritional profile of jojoba oil-based products. The research highlighted variations in fatty acid profiles across genotypes, indicating opportunities for breeding programs aimed at increasing this compound content .
Case Study 2: Cardiovascular Health Improvement
In a clinical trial involving 60 participants, those consuming an oil rich in this compound exhibited improved endothelial function compared to those on a control diet. The results underscored the potential of this compound-rich oils in dietary interventions aimed at reducing cardiovascular disease risk factors .
Mechanism of Action
The mechanism of action of gadoleic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and metabolism. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Oleic Acid: A monounsaturated fatty acid with an 18-carbon chain and a double bond at the 9th position.
Erucic Acid: A monounsaturated fatty acid with a 22-carbon chain and a double bond at the 13th position
Gadoleic acid’s specific properties make it valuable in various applications, distinguishing it from these similar compounds.
Biological Activity
Gadoleic acid, also known as this compound (C20:1), is a long-chain monounsaturated fatty acid primarily found in fish oils and certain plant oils. Its biological activities have garnered attention due to its potential health benefits, particularly in cardiovascular health, metabolic regulation, and antimicrobial properties. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Sources
This compound is characterized by a 20-carbon chain with a single double bond located at the ninth carbon from the methyl end (ω-9). It is predominantly found in fish species, particularly in the liver oils of cod and haddock, as well as in some marine algae and plant oils.
Cardiovascular Health
Research indicates that this compound may play a significant role in improving cardiovascular health. A study involving mice showed that diets supplemented with this compound improved endothelial function and reduced inflammatory markers associated with cardiovascular diseases. Specifically, the administration of this compound led to:
- Improved endothelial function : Enhanced vasodilation and reduced arterial stiffness.
- Reduced inflammatory cytokines : Decreased levels of IL-6 and TNF-α, which are known to contribute to atherosclerosis .
The following table summarizes key findings related to cardiovascular benefits:
Metabolic Regulation
This compound has been implicated in metabolic regulation through its effects on insulin sensitivity and lipid metabolism. In animal models, it has shown potential to reduce hepatic fat accumulation and improve insulin signaling pathways. This suggests that this compound may aid in managing conditions such as obesity and type 2 diabetes.
Antimicrobial Properties
Emerging research highlights the antimicrobial potential of this compound. Fatty acids, including this compound, have been shown to disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics. A study indicated that combining this compound with aminoglycoside antibiotics significantly enhanced their efficacy against resistant strains of bacteria such as Staphylococcus aureus.
Case Studies
- Improvement in Gut Microbiota : A clinical trial assessed the impact of dietary supplementation with long-chain monounsaturated fatty acids (including this compound) on gut microbiota composition. Participants exhibited increased levels of beneficial bacteria such as Akkermansia, which is associated with improved metabolic health .
- Cardiovascular Risk Reduction : A cohort study evaluated the relationship between dietary intake of this compound and cardiovascular risk factors among adults. Results indicated that higher consumption was linked to lower LDL cholesterol levels and improved blood pressure regulation .
Q & A
Q. Basic: What are the standard laboratory protocols for synthesizing and characterizing Gadoleic acid?
This compound (CAS 29204-02-2) is typically synthesized via hydrolysis of natural glycerides or through catalytic hydrogenation of unsaturated precursors. Laboratory synthesis should prioritize controlled conditions to avoid isomerization. Characterization involves gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Researchers must document reaction parameters (e.g., temperature, catalysts) to ensure reproducibility .
Q. Basic: Which analytical techniques are recommended for quantifying this compound in experimental samples?
High-performance liquid chromatography (HPLC) with UV detection or refractive index detection is widely used for quantification, particularly in lipid matrices. For complex biological samples, derivatization (e.g., methyl ester formation) followed by GC-MS improves sensitivity. Calibration curves using certified standards are essential, and results should be validated via triplicate runs to minimize instrumental variability .
Q. Advanced: How should researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from differences in experimental models (e.g., cell lines vs. in vivo systems), concentrations tested, or solvent carriers (e.g., ethanol solubility vs. emulsion formulations). A meta-analysis approach, combined with dose-response studies under standardized conditions, can identify confounding variables. Researchers should also verify compound purity, as impurities like oxidation byproducts may skew bioactivity results .
Q. Advanced: What methodologies are suitable for assessing this compound’s stability under experimental storage and handling conditions?
Stability studies should include accelerated degradation tests (e.g., exposure to light, heat, or oxygen) monitored via HPLC or thin-layer chromatography (TLC). For long-term storage, inert atmospheres (argon or nitrogen) and antioxidants (e.g., BHT) are recommended. Kinetic modeling of degradation rates can predict shelf-life, while Fourier-transform infrared spectroscopy (FTIR) identifies structural changes .
Q. Advanced: How can ecological impact assessments of this compound be designed given limited ecotoxicological data?
Acute and chronic toxicity assays using model organisms (e.g., Daphnia magna, algae) under OECD guidelines provide baseline data. Researchers should measure biodegradation rates via respirometry and screen for bioaccumulation potential using partition coefficients (log P). Cross-referencing with structurally similar fatty acids may offer predictive insights, but gaps in data necessitate explicit caveats in publications .
Advanced: What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s mechanisms of action?
The PICO framework (Population, Intervention, Comparison, Outcome) is effective for in vivo studies, while FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure methodological rigor. For mechanistic studies, integrating omics approaches (e.g., lipidomics, transcriptomics) with dose-time-response matrices strengthens causal inference .
Q. Methodological: How should researchers address the lack of regulatory or toxicological data for this compound in peer-reviewed studies?
Transparent reporting of data gaps is critical. Studies should include negative controls and cite regulatory status (e.g., absence from major chemical inventories per ). Preclinical toxicity screenings (e.g., Ames test, micronucleus assay) can fill gaps, and collaborations with regulatory bodies are encouraged for risk assessment .
Q. Methodological: What are best practices for presenting this compound data in tables and supplementary materials?
Tables should include purity percentages, solvent systems, and batch-specific variability. Supplementary materials must detail experimental protocols, raw data, and statistical codes (e.g., R or Python scripts). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between main text and supplements .
Properties
IUPAC Name |
(Z)-icos-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJBNNIYVWPHFW-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045292 | |
Record name | Gadoleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 9Z-Eicosenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29204-02-2 | |
Record name | Gadoleic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29204-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gadoleic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gadoleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GADOLEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JWU0SQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 9Z-Eicosenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.